

Biological Sources and Isolation Architecture of (-)-Ophiocarpine

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Compound of Interest

Compound Name: *Ophiocarpine*

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A Technical Guide for Natural Product Chemists and Pharmacologists[1] Executive Summary

(-)-Ophiocarpine (

) represents a distinct subclass of protoberberine alkaloids characterized by a hydroxyl moiety at the C-13 position.[1] Unlike its ubiquitous non-hydroxylated congeners (e.g., berberine, canadine), **ophiocarpine** exhibits unique stereochemical constraints and solubility profiles.[1] This guide delineates the primary botanical reservoirs, the enzymatic logic of its biosynthesis, and a self-validating protocol for its isolation, serving as a blueprint for researchers investigating its spasmolytic and anti-inflammatory potential.[1]

Part 1: Botanical Reservoirs & Chemotaxonomy

While protoberberines are distributed across the Ranunculales, (-)-**ophiocarpine** accumulation is chemotaxonomically restricted.[1] It does not appear as a major metabolite in all Papaveraceae but clusters in specific genera.[1]

Primary Biological Matrices

The following table summarizes verified high-yield sources. Researchers should prioritize *Corydalis* species for bulk isolation due to higher relative abundance compared to *Papaver*.[1]

Genus	Species	Tissue	Relative Abundance	Co-occurring Alkaloids (Impurities)
Corydalis	C. ophiocarpa	Tubers/Foliage	High (Type Species)	Protopine, Cryptocavine, Berberine
Corydalis	C. tuberosa	Tubers	Moderate	Bulbocapnine, Corydaline
Corydalis	C. speciosa	Whole Plant	Low	(-)-Ophiocarpine N-oxide, Sanguinarine
Cocculus	C. pendulus	Leaves/Stems	Minor	Bisbenzylisoquinolines, Magnoflorine
Fumaria	F. officinalis	Aerial parts	Trace	Fumariline, Sinactine

“

*Chemotaxonomic Note: The presence of (-)-**ophiocarpine** is often a marker for the Corydalis section Ophiocarpaceae.[1] In Cocculus (Menispermaceae), it appears alongside bisbenzylisoquinolines, suggesting a divergent branch of reticuline metabolism in that family.[1]*

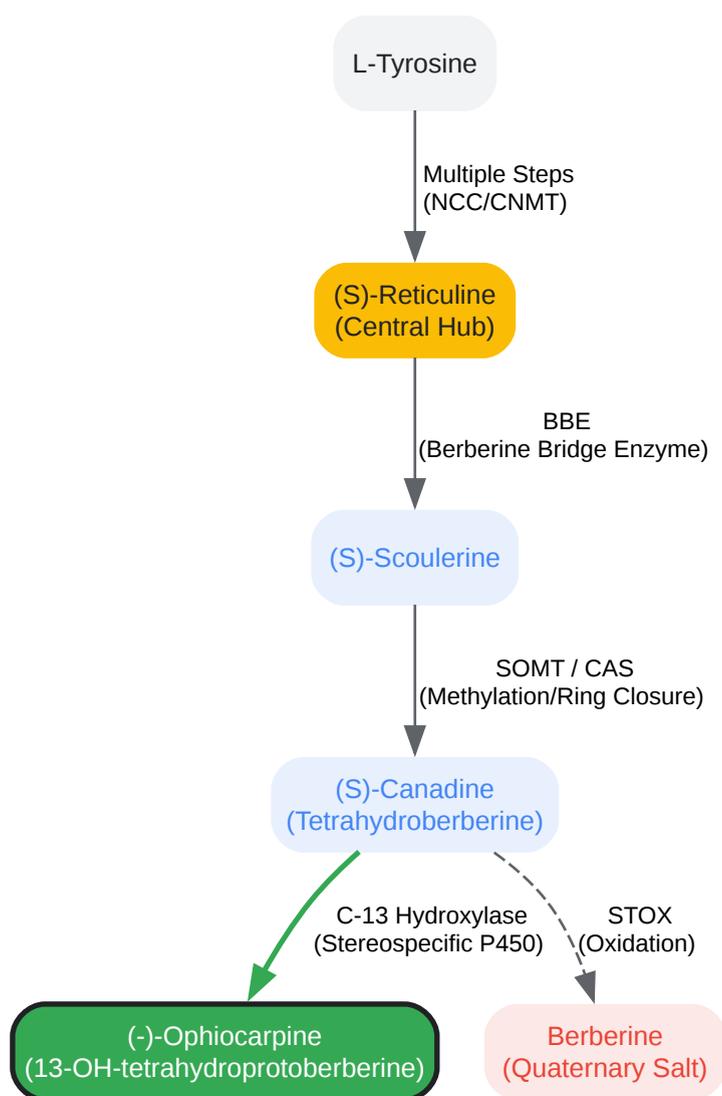
Part 2: Biosynthetic Architecture

The biosynthesis of (-)-**ophiocarpine** diverges from the canonical berberine pathway at the tetrahydroprotoberberine stage.[1] The core skeleton is derived from (S)-reticuline, the "chemical chameleon" of benzylisoquinoline alkaloids.[1]

Mechanistic Pathway[1][3][4]

- Skeleton Formation: (S)-Reticuline is cyclized by the Berberine Bridge Enzyme (BBE) to form (S)-scoulerine.[1]
- Methylation: Sequential O-methylation (via SOMT) and methylenedioxy bridge formation (via CAS) yields (S)-canadine (tetrahydroberberine).[1]
- The Divergent Step (Hydroxylation): Unlike berberine, which undergoes oxidation to a quaternary ammonium salt, **ophiocarpine** is formed via a stereospecific C-13 hydroxylation of the tetrahydroprotoberberine scaffold.[1] This is likely catalyzed by a specific P450 monooxygenase (CYP) or a 2-oxoglutarate-dependent dioxygenase, stabilizing the reduced tetrahydro- form.[1]

Pathway Visualization (DOT)[1]



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Figure 1: Biosynthetic divergence of (-)-**ophiocarpine** from the canonical berberine pathway.[1]
The critical C-13 hydroxylation preserves the tertiary amine (tetrahydro) state.[1]

Part 3: Extraction & Isolation Methodology

This protocol is designed for *Corydalis* tubers but is adaptable to *Cocculus* biomass.[1] It utilizes a pH-switching strategy to separate tertiary bases (**ophiocarpine**) from quaternary salts (berberine) and phenolic bases.[1]

Reagents Required[1][4][7][8]

- Solvents: Ethanol (95%), HCl (5%), NH₄OH (25%), Dichloromethane (DCM), Methanol (MeOH).[1]
- Stationary Phase: Silica gel 60 (230–400 mesh).[1]

Step-by-Step Protocol

1. Primary Extraction (Exhaustive Maceration)[1]

- Action: Pulverize dried tubers of *C. ophiocarpa* (1 kg) to a coarse powder. Macerate in 95% Ethanol (5L) for 72 hours at room temperature.
- Logic: Ethanol extracts a broad spectrum of alkaloids.[1] Heat is avoided to prevent N-oxide formation or artifactual oxidation.[1]
- Process: Filter and concentrate the filtrate in vacuo to obtain a crude gummy residue.

2. Acid-Base Fractionation (The "Switch")[1]

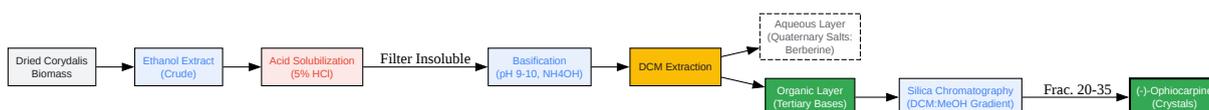
- Acidification: Suspend residue in 5% HCl (500 mL). Filter to remove chlorophyll and lipophilic non-alkaloidal debris (which remain on the filter).[1]
- Basification: Adjust the acidic filtrate to pH 9–10 using NH₄OH.
- Extraction: Extract immediately with DCM (3 x 500 mL).
 - Organic Layer:[2] Contains Tertiary Bases (**Ophiocarpine**, Protopine, Stylopine).[1][2]

- Aqueous Layer:[1] Contains Quaternary Bases (Berberine, Coptisine).[1]
- Validation: Spot the Organic Layer on TLC (Silica).[1] Eluent: DCM:MeOH (95:5).[1] **Ophiocarpine** typically elutes with an R_f ~0.4–0.5, distinct from the more polar quaternary salts.[1]

3. Chromatographic Purification

- Column: Silica gel flash chromatography.
- Gradient: Start with 100% DCM, increasing MeOH gradient (0% 5%).
- Fractionation:
 - Early Fractions: Protopine / Cryptopine.[1]
 - Middle Fractions:(-)-**Ophiocarpine**.[1][3][2][4]
 - Late Fractions: Scoulerine / Phenolic bases.[1]
- Crystallization: Recrystallize **ophiocarpine**-rich fractions from MeOH/Et₂O to yield colorless prisms.

Isolation Workflow (DOT)



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Figure 2: Fractionation logic separating tertiary (-)-**ophiocarpine** from quaternary congeners.[1]

Part 4: Structural Validation (Self-Validating Metrics)

To ensure the isolate is indeed (-)-**ophiocarpine** and not a diastereomer or related analog, verify the following spectral signatures.

Stereochemical Marker (NMR)

The relative configuration of the H-13 and H-14 protons is the definitive fingerprint.[\[1\]](#)

- ^1H NMR (CDCl_3): Look for the doublet at

3.68 ppm (H-14).[\[1\]](#)
- Coupling Constant (

): A coupling constant of

Hz between H-13 and H-14 indicates a cis relationship, characteristic of **ophiocarpine** (unlike the trans relationship in other derivatives).[\[1\]](#)
- C-13 Signal: The presence of a hydroxyl group shifts the C-13 signal downfield in ^{13}C NMR compared to canadine.[\[1\]](#)

Physical Properties[\[1\]\[2\]\[7\]\[8\]](#)

- Melting Point: 188–190 °C.[\[1\]\[5\]](#)
- Optical Rotation:

should be negative (approx -280° to -300° in CHCl_3), confirming the (-) enantiomer.[\[1\]](#)

Part 5: Therapeutic Potential & Research Implications[\[1\]](#)

Note on Disambiguation: Researchers must distinguish **ophiocarpine** (protoberberine) from pilocarpine (imidazole alkaloid used in glaucoma).[\[1\]](#) They are structurally and pharmacologically unrelated.[\[1\]](#)

Spasmolytic Activity

Studies on *Cocculus* extracts containing **ophiocarpine** have demonstrated smooth muscle relaxation properties.[1] This aligns with the general profile of tetrahydroprotoberberines, which often modulate calcium channels (

antagonism).[1]

Anti-inflammatory & Neuroprotective

Like its precursor (S)-canadine, (-)-**ophiocarpine** possesses antioxidant potential due to the methylenedioxy moiety.[1] The C-13 hydroxyl group increases hydrophilicity compared to canadine, potentially altering blood-brain barrier (BBB) permeability and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in neuropharmacology.[1]

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